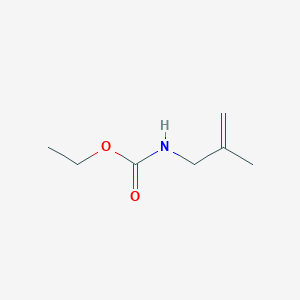

Ethyl (2-methylallyl)carbamate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

22537-11-7 |

|---|---|

Molekularformel |

C7H13NO2 |

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

ethyl N-(2-methylprop-2-enyl)carbamate |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)8-5-6(2)3/h2,4-5H2,1,3H3,(H,8,9) |

InChI-Schlüssel |

MWJLFRXTGYTJPE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)NCC(=C)C |

Herkunft des Produkts |

United States |

Reaction Mechanisms and Kinetic Studies of Ethyl 2 Methylallyl Carbamate Transformations

Mechanistic Elucidation of Carbamate (B1207046) Formation Pathways

The synthesis of carbamates, including ethyl (2-methylallyl)carbamate, can be achieved through various routes. Understanding the underlying mechanisms of these formation pathways is crucial for optimizing reaction conditions and achieving desired product yields.

Urea-Ethanol Reaction Mechanisms

The reaction between urea (B33335) and ethanol (B145695) is a fundamental pathway for the formation of ethyl carbamate. nih.gov This process, often observed in fermented beverages and foods, is a spontaneous reaction that can be significantly influenced by temperature. nih.govfda.gov

The mechanism initiates with the nucleophilic attack of the ethanol oxygen on one of the carbonyl carbons of urea. This is followed by the elimination of ammonia (B1221849) to form an isocyanate intermediate. Subsequent reaction of the isocyanate with another molecule of ethanol yields ethyl carbamate.

Kinetic Profile:

The rate of ethyl carbamate formation from urea and ethanol is highly dependent on temperature. The reaction kinetics show an exponential increase in the rate of formation with rising temperature. fda.govnih.gov For instance, studies on wine storage have demonstrated that the concentration of ethyl carbamate can be significantly higher in samples stored at elevated temperatures compared to those stored at lower temperatures. nih.gov The decay of urea in the presence of ethanol often follows first-order reaction kinetics, with the rate constant being temperature-dependent. scielo.org.za

Below is a table summarizing the effect of temperature on the rate of ethyl carbamate formation.

| Temperature (°C) | Relative Rate of Formation | Reference |

| 4 | Low | nih.gov |

| 12 | No significant formation | nih.gov |

| 37 | 7-fold increase compared to 4°C (in rice wine over 400 days) | nih.gov |

| 40 | Rapid increase (from 15 to 30 µg/L in <5 days with >20 mg/L urea) | nih.gov |

This table provides a qualitative and quantitative overview of temperature's impact on ethyl carbamate formation, based on data from cited studies.

Catalytic Cycles in CO2-Mediated Carbamate Synthesis

An increasingly important and greener route to carbamate synthesis involves the utilization of carbon dioxide (CO2) as a C1 feedstock. nih.govresearchgate.net This approach typically involves the reaction of an amine with CO2, followed by reaction with an alcohol. researchgate.net

The catalytic cycle for CO2-mediated carbamate synthesis can be generalized as follows:

Carbamic Acid Formation: An amine reversibly reacts with CO2 to form a carbamic acid intermediate. nih.govresearchgate.net

Activation: In the presence of a catalyst, the carbamic acid or the alcohol is activated. For instance, a bifunctional organocatalyst can stabilize the carbamic acid intermediate and activate it for subsequent reaction. nih.govnih.gov

Nucleophilic Attack: The alcohol then acts as a nucleophile, attacking the activated carbamic acid derivative.

Carbamate Formation and Catalyst Regeneration: The final carbamate product is formed with the elimination of a water molecule, and the catalyst is regenerated to continue the cycle.

Various catalysts, including basic catalysts, can facilitate this transformation under mild conditions. researchgate.netrsc.org Mechanistic studies, including DFT calculations, suggest an SN2-type reaction mechanism for the cyclization of amino alcohols with CO2, highlighting the regio- and stereoselectivity of this approach. rsc.org

Detailed Mechanistic Insights into Catalytic Transformations of (2-Methylallyl)carbamates

Once formed, (2-Methylallyl)carbamates can undergo a variety of catalytic transformations, with palladium-catalyzed processes being particularly significant in synthetic organic chemistry.

Palladium-Catalyzed Processes

Palladium catalysts are versatile tools for the functionalization of allylic compounds, including (2-methylallyl)carbamates. These reactions often proceed through the formation of a π-allylpalladium intermediate.

Palladium-catalyzed decarboxylative allylic alkylation (DAAA) is a powerful method for the formation of carbon-carbon bonds. nih.gov While the specific mechanism for this compound is an extension of this general reaction, the pathway for related allyl carbonates has been studied in detail. nih.govnih.gov

The catalytic cycle is proposed to involve the following key steps:

Oxidative Addition: A Pd(0) complex coordinates to the double bond of the allyl group, followed by oxidative addition to cleave the C-O bond, leading to the formation of a π-allylpalladium(II) intermediate and the release of the carbamate anion.

Decarboxylation: The carbamate anion readily undergoes decarboxylation to generate an amide anion and CO2.

Nucleophilic Attack: The generated amide anion, or another external nucleophile, then attacks the π-allylpalladium complex. Mechanistic studies suggest this attack often occurs via an "outer sphere" SN2-type pathway on the face of the allyl group opposite to the palladium. nih.gov

Reductive Elimination: Reductive elimination from the resulting palladium complex yields the allylated product and regenerates the Pd(0) catalyst.

A key feature of the DAAA reaction is the in-situ generation of the nucleophile and the electrophilic π-allylpalladium complex simultaneously. nih.gov

The table below outlines the general mechanistic steps in Palladium-catalyzed DAAA.

| Step | Description | Key Intermediate |

| 1 | Oxidative Addition of Pd(0) to the allylic carbamate | π-allylpalladium(II) complex |

| 2 | Decarboxylation of the carbamate anion | Amide anion |

| 3 | Nucleophilic attack on the π-allylpalladium complex | - |

| 4 | Reductive Elimination | Allylated product and Pd(0) catalyst |

This table illustrates the generally accepted catalytic cycle for the DAAA reaction.

Palladium catalysts can also facilitate the hydroamination of alkenes, which involves the addition of an N-H bond across a carbon-carbon double bond. For a substrate like this compound, this could manifest as an intramolecular cyclization or an intermolecular reaction.

Mechanistic insights from related systems, such as the intramolecular hydroamination of propargylic carbamates, suggest a pathway involving the activation of the unsaturated system by the palladium catalyst. organic-chemistry.orgnih.gov A plausible mechanism for the hydroamination of an allylic carbamate would involve:

Coordination: The palladium catalyst coordinates to the alkene of the 2-methylallyl group.

Amidopalladation: The nitrogen atom of the carbamate can then attack the coordinated double bond in an intramolecular fashion. This trans-amidopalladation step forms a new carbon-nitrogen bond and a carbon-palladium bond.

Protodepalladation: The resulting palladium-containing intermediate then undergoes protodepalladation, where a proton source cleaves the carbon-palladium bond, to give the cyclized product and regenerate the active palladium catalyst. organic-chemistry.org

This pathway allows for the stereospecific synthesis of various nitrogen-containing heterocycles. The efficiency and selectivity of these reactions are highly dependent on the choice of palladium catalyst and reaction conditions. organic-chemistry.org

Aminocarbonylation Reaction Mechanisms

Aminocarbonylation represents an efficient method for the synthesis of amides. researchgate.net When applied to allylic substrates like this compound, the reaction is typically catalyzed by transition metals, most notably palladium. researchgate.netresearchgate.net The generally accepted mechanism for palladium-catalyzed aminocarbonylation of an allylic substrate involves a series of steps within a catalytic cycle.

The cycle often begins with the oxidative addition of the allylic substrate to a low-valent palladium(0) complex. For an allylic carbamate, this step involves the cleavage of the C-O bond, leading to the formation of a π-allylpalladium(II) intermediate and a carbamate anion. Subsequently, carbon monoxide (CO) coordinates to the palladium center and inserts into the palladium-allyl bond. This migratory insertion step forms an acyl-palladium complex. The final key step is the nucleophilic attack by an amine on the acyl-palladium species, which, followed by reductive elimination, releases the β,γ-unsaturated amide product and regenerates the palladium(0) catalyst, allowing the cycle to continue. researchgate.net The choice of ligands, such as Xantphos or triphenylphosphine, can be crucial for optimizing the reaction, particularly for sterically hindered substrates. researchgate.net

A general representation of the catalytic cycle is as follows:

Oxidative Addition: A Pd(0) species reacts with the allylic carbamate to form a (π-allyl)Pd(II) complex.

CO Insertion: Carbon monoxide inserts into the Pd-allyl bond to form an acylpalladium(II) intermediate.

Nucleophilic Attack/Reductive Elimination: An amine attacks the acyl group, leading to the formation of the C-N bond and the β,γ-unsaturated amide product, regenerating the Pd(0) catalyst.

This process allows for the conversion of allylic substrates into valuable unsaturated amides under relatively mild conditions. organic-chemistry.orgacs.org

Copper-Catalyzed Photocycloaddition Mechanisms (e.g., [2+2] Cycloadditions)

Copper-catalyzed cycloaddition reactions are powerful tools in organic synthesis, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a [3+2] cycloaddition, being a prominent example. nih.govnih.gov However, the application of copper catalysis to [2+2] photocycloadditions is another area of interest. In such a reaction involving an alkene like this compound, a copper complex acts as a photosensitizer.

The proposed mechanism typically begins with the absorption of light by the copper catalyst, promoting it to an excited state. This excited complex can then coordinate with the alkene moiety of the this compound molecule. This coordination activates the double bond, making it susceptible to cycloaddition. The excited state intermediate, or exciplex, then interacts with a ground-state alkene molecule (which could be another molecule of the carbamate or a different olefin). This interaction leads to the concerted or stepwise formation of a cyclobutane (B1203170) ring, characteristic of a [2+2] cycloaddition. Finally, the cycloadduct is released from the copper center, and the catalyst returns to its ground state, ready to initiate another cycle.

While copper-based photoredox catalysts have been developed for C-N bond formation through mechanisms involving alkyl radicals organic-chemistry.org, detailed studies specifically on the copper-catalyzed [2+2] photocycloaddition of this compound are not extensively documented. The general principles, however, suggest a pathway involving catalyst photoexcitation, substrate coordination, and subsequent reaction with a second alkene to form the cyclobutane product.

Radical-Mediated Reaction Pathways

Allylic compounds, including carbamates, can participate in transformations that proceed through radical intermediates. rsc.org These reactions can be initiated by various means, including photoredox catalysis or the interaction with transition metals capable of single-electron transfer. rsc.orgnih.gov For this compound, a radical-mediated pathway could be initiated by the addition of a radical species to the double bond.

A plausible mechanism could involve the generation of a radical which then adds to the terminal carbon of the 2-methylallyl group. This addition forms a more stable tertiary radical intermediate. This intermediate can then undergo further reactions. For instance, in a radical-mediated cyclization, the radical center could attack another part of the molecule or an external reagent. Alternatively, it could participate in an atom transfer radical polymerization (ATRP) type process or a radical cross-coupling reaction.

Studies on related systems, such as the copper-promoted reactions of allenyl carbamates, demonstrate that radical intermediates can be generated from unsaturated carbamates. nih.gov In one such study, a radical addition to the central carbon of the allene (B1206475) moiety initiates a cascade of events. nih.gov Similarly, photoinduced, phosphine-catalyzed reactions of allyl carboxylates have been shown to proceed via a radical mechanism involving a 1,2-radical migration. nih.gov These examples suggest that this compound could likely undergo radical-mediated transformations, leading to a variety of functionalized products depending on the specific reaction conditions and initiating species.

Other Transition Metal Catalysis (e.g., Ru, Ni)

Beyond palladium and copper, other transition metals such as ruthenium (Ru) and nickel (Ni) are effective catalysts for transformations involving allylic substrates and carbamates. nih.govrsc.org

Nickel Catalysis: Nickel catalysts are known to promote amination reactions of aryl carbamates and sulfamates. nih.gov In these reactions, an air-stable Ni(II) precatalyst can be used in conjunction with a mild reducing agent to facilitate C-N bond formation. nih.gov While these examples involve aryl systems, nickel is also highly effective in catalyzing allylic substitution reactions. A catalytic cycle analogous to that of palladium can be envisioned for the functionalization of this compound, proceeding through a (π-allyl)Ni(II) intermediate. Such processes could be used for C-C, C-N, or C-O bond formation at the allylic position.

Ruthenium Catalysis: Ruthenium catalysts are also versatile. For instance, Ru-catalyzed alkyne annulations have been achieved via C-H activation of aryl carbamates. researchgate.net In the context of allylic systems, ruthenium can catalyze cycloaddition reactions; for example, the Ru-catalyzed azide-alkyne cycloaddition (RuAAC) is known to produce 1,5-disubstituted triazoles, a different regioisomer from the copper-catalyzed counterpart. nih.gov For this compound, a Ru catalyst could potentially mediate allylic substitution or other transformations involving the olefin moiety.

The reactivity in both Ni- and Ru-catalyzed systems is highly dependent on the choice of ligands, which influence the selectivity and efficiency of the transformation. researchgate.net

Kinetic Analysis of Reaction Rates and Selectivity Profiles

Kinetic analysis is fundamental to understanding reaction mechanisms, allowing for the determination of rate laws, rate constants, and activation parameters. researchgate.net For transformations involving this compound, a kinetic study would involve systematically varying the concentrations of reactants and catalysts while monitoring the rate of product formation or substrate consumption over time.

For example, in a transition metal-catalyzed allylic substitution reaction, the rate law might take the form: Rate = k[Substrate]a[Nucleophile]b[Catalyst]c

The exponents a, b, and c represent the order of the reaction with respect to each component and are determined experimentally.

The table below presents hypothetical kinetic data for a catalyzed transformation of an allylic carbamate, illustrating how reaction rates might change with varying reactant concentrations.

| Experiment | [Carbamate] (M) | [Nucleophile] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 1.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 3.0 x 10⁻⁵ |

This interactive table demonstrates a reaction that is first-order in carbamate, zero-order in nucleophile, and first-order in catalyst.

By analyzing such data, a detailed mechanistic picture can be constructed, identifying the rate-determining step and informing efforts to optimize reaction selectivity and efficiency.

Solvent Effects and Reaction Condition Optimization on Mechanistic Course

The choice of solvent and other reaction conditions can profoundly influence the rate, selectivity, and even the mechanistic pathway of a chemical transformation. chemrxiv.org For reactions involving this compound, these effects are critical for achieving desired outcomes.

Solvent Effects:

Polarity and Protic/Aprotic Nature: The polarity of the solvent can significantly affect reaction rates, especially for reactions involving charged intermediates or transition states. For instance, a polar solvent can stabilize a zwitterionic intermediate in a palladium-catalyzed decarboxylation of a vinyl cyclic carbamate. nih.gov In reactions involving allylic carbocations, polar protic solvents like water can act as nucleophiles and influence product distribution. rsc.org

Coordinating Ability: Coordinating solvents can interact with the metal center in catalyzed reactions, influencing the catalyst's activity and selectivity. In some cases, a coordinating solvent can occupy a site on the metal, inhibiting substrate binding, while in others, it can help to stabilize the active catalytic species.

Ensemble Effects: Explicit solvation can reveal crucial mechanistic steps. For example, computational studies on allylic oxidation have shown that explicit solvent molecules are involved in proton transfer steps essential for catalyst regeneration. chemrxiv.org

Reaction Condition Optimization:

Temperature: Temperature affects reaction rates according to the Arrhenius equation. Higher temperatures generally increase reaction rates but can sometimes lead to decreased selectivity or catalyst decomposition. Kinetic studies across different temperatures are used to determine activation parameters like activation energy (Ea). researchgate.net

Catalyst and Ligand Choice: As seen in palladium-catalyzed aminocarbonylation, the ligand choice is crucial. researchgate.net Different ligands can alter the steric and electronic environment of the metal center, thereby controlling regioselectivity and enantioselectivity in asymmetric catalysis.

Pressure: For reactions involving gaseous reagents like carbon monoxide (in aminocarbonylation), pressure is a key parameter affecting the concentration of the gas in the solution and thus the reaction rate.

Optimizing these conditions is an empirical process, often guided by mechanistic understanding and kinetic analysis, to maximize the yield and selectivity of the desired transformation of this compound.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Methylallyl Carbamate

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for exploring the electronic structure and reactivity of ethyl (2-methylallyl)carbamate. These methods allow for the detailed examination of reaction mechanisms and the prediction of various molecular properties.

Density Functional Theory (DFT) Applications for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the intricacies of chemical reactions involving carbamates. For this compound, DFT calculations can elucidate the mechanisms of its formation and subsequent transformations. For instance, in the synthesis of carbamates from amines and carbon dioxide, DFT can model the reaction intermediates and transition states, providing a comprehensive energy profile of the reaction pathway. nih.gov

One common application of DFT is in studying the oxidative carbonylation of amines to form carbamates, where the calculations can help in understanding the role of the catalyst and the various intermediates involved. epa.gov While specific studies on this compound are not abundant, research on similar carbamate (B1207046) syntheses demonstrates the utility of DFT in mapping out the reaction coordinates and identifying the rate-determining steps. These computational models often employ hybrid functionals, such as B3LYP, in conjunction with appropriate basis sets to achieve a balance between accuracy and computational cost. scirp.orgnih.gov

Transition State Analysis and Barrier Energy Calculations

A critical aspect of understanding the reactivity of this compound is the analysis of transition states and the calculation of activation energy barriers for its reactions. Transition state theory, combined with quantum chemical calculations, allows for the determination of the energy required to reach the transition state from the reactants. Lower energy barriers indicate more favorable reaction pathways.

For example, in the cyclization reactions of unsaturated carbamates, DFT calculations can identify the transition state structures and their corresponding energies. This information is crucial for predicting the feasibility and stereoselectivity of such reactions. The calculated activation energies can then be used to estimate reaction rates, providing a theoretical basis for optimizing reaction conditions. Studies on related carbamate systems have successfully used these methods to rationalize experimental observations. nih.gov

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| Intramolecular Cyclization | -5.2 | +15.8 | -12.4 | 21.0 |

| Isomerization | -5.2 | +25.1 | -3.7 | 30.3 |

Note: The values in this table are illustrative and based on typical ranges observed for carbamate transformations in computational studies.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are also employed to predict the spectroscopic properties of molecules like this compound. By calculating the vibrational frequencies, it is possible to predict the infrared (IR) spectrum of the molecule. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed and compared with experimental data to confirm the molecular structure. scirp.org

These theoretical predictions are valuable for the characterization of new compounds and for interpreting experimental spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For instance, DFT methods like B3LYP with a 6-311++G(2d,2p) basis set have been shown to provide good correlations with experimental spectroscopic data for similar organic molecules. nih.gov

Molecular Modeling and Conformational Analysis

The flexibility of the this compound molecule, arising from the rotatable bonds in its structure, leads to a variety of possible conformations. Molecular modeling techniques, including both quantum mechanics and molecular mechanics methods, are used to perform conformational analysis and identify the most stable conformers. scirp.org

Understanding the conformational preferences of this compound is important as it can influence its reactivity and physical properties. The potential energy surface of the molecule can be scanned by systematically rotating the key dihedral angles and calculating the energy of each resulting conformation. This process helps in identifying the global minimum energy structure as well as other low-energy conformers that may be present at room temperature.

Theoretical Approaches to Catalyst Design and Optimization for Carbamate Transformations

Theoretical and computational approaches play a significant role in the design and optimization of catalysts for reactions involving carbamates. By modeling the interaction between a potential catalyst and the carbamate substrate, it is possible to understand the catalytic mechanism and identify factors that can enhance catalyst performance. epa.gov

For instance, in the synthesis of carbamates, computational studies can be used to screen different metal catalysts or organocatalysts. nih.gov The binding energy of the carbamate to the catalyst, the activation energies of the key reaction steps, and the stability of the catalytic intermediates can all be calculated to predict the most effective catalyst. This in silico design process can significantly accelerate the discovery of new and improved catalytic systems for carbamate transformations. nih.gov

In Silico Screening and Prediction of Novel Carbamate Reactivity

In silico screening methods are emerging as a powerful tool for discovering novel reactivity and applications for chemical compounds. By using computational algorithms to predict the outcome of reactions between a target molecule and a library of virtual reactants, it is possible to identify new and unexpected chemical transformations. nih.gov

For this compound, in silico screening could be used to explore its potential reactivity in a wide range of chemical environments. For example, its susceptibility to enzymatic degradation could be assessed through molecular docking studies with various enzymes. nih.gov Furthermore, its potential as a building block in organic synthesis could be explored by computationally predicting its reactivity towards different classes of reagents. These predictive models can guide experimental efforts and open up new avenues for the application of this carbamate.

Advanced Analytical Methodologies for Research on Ethyl 2 Methylallyl Carbamate

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure and exact mass of ethyl (2-methylallyl)carbamate. High-resolution techniques provide the detailed data required for definitive structural assignment and confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map of this compound can be assembled. The expected chemical shifts (δ) are influenced by the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals corresponding to the ethyl group, the 2-methylallyl group, and the carbamate (B1207046) N-H proton.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional groups. The carbonyl carbon of the carbamate group is typically observed at a significantly downfield chemical shift.

The following tables summarize the predicted NMR data for this compound based on established chemical shift values for similar functional groups.

Table 1: Predicted ¹H NMR Data for this compound Data predicted based on standard chemical shift values.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.75 | Singlet | 3H | C(CH₃ )-CH₂ |

| ~3.80 | Doublet | 2H | -NH-CH₂ -C |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~4.85 | Singlet | 1H | C=CH aH |

| ~4.95 | Singlet | 1H | C=CHH b |

| ~5.20 | Broad Singlet | 1H | NH |

Table 2: Predicted ¹³C NMR Data for this compound Data predicted based on standard chemical shift values.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~14.5 | CH₃ | -O-CH₂-CH₃ |

| ~20.0 | CH₃ | C H₃-C=CH₂ |

| ~48.0 | CH₂ | -NH-CH₂ -C |

| ~61.0 | CH₂ | -O-CH₂ -CH₃ |

| ~111.0 | CH₂ | C=C H₂ |

| ~142.0 | C (quaternary) | C (CH₃)=CH₂ |

| ~156.0 | C (quaternary) | N-C =O |

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 ppm). This technique allows for the calculation of a unique molecular formula. For this compound (C₇H₁₃NO₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The analysis is typically performed on protonated molecules ([M+H]⁺) or other adducts like sodium ([M+Na]⁺).

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M] | C₇H₁₃NO₂ | 143.09463 |

| [M+H]⁺ | C₇H₁₄NO₂⁺ | 144.10191 |

| [M+Na]⁺ | C₇H₁₃NNaO₂⁺ | 166.08385 |

Tandem mass spectrometry (MS/MS), often coupled with electrospray ionization (ESI), provides detailed structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The resulting product ions create a characteristic fragmentation pattern that serves as a structural fingerprint. This analysis is crucial for confirming the identity of the compound and for distinguishing it from isomers.

For the protonated molecule of this compound ([M+H]⁺, m/z 144.1), collision-induced dissociation (CID) would likely lead to characteristic neutral losses and fragment ions related to the carbamate and allyl structures.

Table 4: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 144.1 | 88.1 | C₄H₈ (isobutylene) | [HO-C(=O)-NH₃]⁺ |

| 144.1 | 70.1 | C₂H₅OH + CO₂ | [C₄H₈N]⁺ (2-methylallyl iminium) |

| 144.1 | 56.1 | C₂H₅O-C(=O)NH₂ | [C₄H₈]⁺ (isobutylene cation) |

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis. Coupling chromatography with mass spectrometry provides a powerful platform for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like many carbamates. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The mass spectrometer then detects and identifies the separated components.

For purity assessment, the total ion chromatogram (TIC) is analyzed for the presence of any unexpected peaks. For quantification, Selected Ion Monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific ions characteristic of the target compound, enhancing sensitivity and selectivity. oiv.int

Table 5: Typical GC-MS Parameters for Carbamate Analysis

| Parameter | Condition |

| Column | Capillary fused silica, e.g., Carbowax 20M type (30 m x 0.25 mm ID, 0.25 µm film thickness) oiv.int |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) oiv.int |

| Injection Mode | Splitless |

| Injector Temp. | 180-250 °C |

| Oven Program | Initial temp 40-60°C, ramped to 150-220°C oiv.int |

| MS Interface Temp. | 220-280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Full Scan (for purity) or Selected Ion Monitoring (SIM) (for quantification) |

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective method for analyzing a wide range of compounds, including those that are not suitable for GC analysis. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.

This technique is particularly useful for quantifying trace levels of carbamates in complex matrices. fxcsxb.com Reversed-phase chromatography using a C18 column is common. Detection by MS/MS is typically performed using ESI in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a specific product ion. This precursor-product ion transition provides exceptional selectivity. researchgate.net

Table 6: Typical HPLC-MS/MS Parameters for Carbamate Analysis

| Parameter | Condition |

| Column | Reversed-phase, e.g., C18 (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) massbank.eu |

| Mobile Phase A | Water with 0.1% Formic Acid massbank.eu |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid massbank.eu |

| Flow Rate | 0.2-0.4 mL/min massbank.eu |

| Elution | Gradient elution (e.g., from 5% B to 95% B) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | e.g., 144.1 -> 88.1 (Hypothetical for quantification) |

Development and Validation of Quantitative Analytical Methods for Research Applications

The establishment of robust and validated quantitative analytical methods is fundamental for the accurate determination of this compound in various matrices. While specific research on this compound is not extensively available in the provided search results, the methodologies applied to the closely related and well-studied compound, ethyl carbamate (EC), provide a strong framework for developing and validating analytical procedures. These methods are crucial for ensuring the reliability and comparability of research data. The validation process typically encompasses the evaluation of several key performance characteristics, including the limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and reproducibility.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For carbamate compounds, these values are highly dependent on the analytical technique employed and the complexity of the sample matrix.

For instance, in the analysis of ethyl carbamate in various food matrices, LOD and LOQ values have been reported in the range of 0.69–6.08 μg/kg and 2.10–18.43 μg/kg, respectively, using gas chromatography-mass spectrometry (GC-MS). nih.gov Another study focusing on spirits and utilizing high-performance liquid chromatography with fluorimetric detection (HPLC-FLD) after derivatization reported an LOD of 9 µg L-1 and an LOQ of 23 µg L-1. researchgate.net A rapid HPLC method with fluorescence detection for ethyl carbamate established instrumental LOD and LOQ based on a signal-to-noise ratio of 3 and 10, respectively. rsc.org Furthermore, a study on determining ethyl carbamate in workplace air via HPLC-FLD reported an LOD of 0.142 ng/mL and an LOQ of 0.426 ng/mL. researchgate.net These examples highlight the variability in detection and quantification limits based on the methodology and sample type.

Interactive Data Table: LOD and LOQ Values for Carbamate Analysis in Different Studies

| Analytical Technique | Matrix | LOD | LOQ |

| GC-MS | Various Foods | 0.69–6.08 μg/kg | 2.10–18.43 μg/kg |

| HPLC-FLD | Spirits | 9 µg L-1 | 23 µg L-1 |

| GC-FID | Wine | 3.3-16.7 µg/L | 11.1-55.6 µg/L |

| HPLC-FLD | Workplace Air | 0.142 ng/mL | 0.426 ng/mL |

| GC-MS | Chinese Liquor | 1.0 µg/kg | Not Specified |

Precision, Accuracy, and Reproducibility Assessments

Precision, accuracy, and reproducibility are paramount for ensuring the reliability of an analytical method. Precision is typically expressed as the relative standard deviation (RSD) of replicate measurements, while accuracy is often determined through recovery studies in spiked samples. Reproducibility refers to the ability of a method to produce consistent results across different laboratories or over a longer period.

In the validation of an analytical method for ethyl carbamate in food matrices, recovery rates ranged from 80.75% to 121.82% for intra-day analysis and from 78.84% to 116.98% for inter-day analysis, with RSDs below 14%. nih.gov Another study on vinegars demonstrated precision/accuracy in the range of 3.1-7.6% and 90.5-96%, respectively. researchgate.net An enzyme-linked immunosorbent assay (ELISA) for ethyl carbamate showed mean recovery rates between 86.0% and 105.5%, with coefficients of variation all below 10%. nih.gov A method for analyzing ethyl carbamate in Chinese liquor reported an average recovery rate of 94.9%-95.5% with an RSD of less than or equal to 10%. magtech.com.cn These findings underscore the importance of rigorous assessment of these parameters to establish method robustness.

Interactive Data Table: Precision and Accuracy Data from Various Studies on Ethyl Carbamate

| Analytical Technique | Matrix | Precision (RSD %) | Accuracy (Recovery %) |

| GC-MS | Various Foods | < 14% | 78.84% - 121.82% |

| HPLC-FLD | Vinegars | 3.1% - 7.6% | 90.5% - 96% |

| ELISA | Baijiu By-products | < 10% | 86.0% - 105.5% |

| GC-MS | Chinese Liquor | ≤ 10% | 94.9% - 95.5% |

Internal Standard Methodologies for Enhanced Analytical Rigor

The use of an internal standard (IS) is a widely accepted practice to improve the precision and accuracy of quantitative analysis, particularly in chromatography. An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. It is added at a known concentration to all samples, calibrators, and controls to correct for variations in sample preparation, injection volume, and instrument response.

For the analysis of carbamates, isotopically labeled analogues are considered the most effective internal standards. nih.gov For example, deuterated ethyl carbamate (d5-EC) is commonly used as an internal standard for the determination of ethyl carbamate. nih.govnih.gov The use of an isotopically labeled internal standard is advantageous because it co-elutes with the analyte and behaves similarly during extraction and ionization, thus providing the most accurate correction for analytical variability. In a method for determining ethyl carbamate in Chinese liquor, D5-EC was used as the internal standard with monitoring ions of 64, 76, and 89, and a quantitative ion of 64. magtech.com.cn When a stable isotope-labeled standard is not available, a structurally similar compound can be used. For instance, propyl carbamate has been used as an internal standard for ethyl carbamate analysis. oiv.int The selection of an appropriate internal standard is a critical step in developing a robust and reliable quantitative method.

Applications of Ethyl 2 Methylallyl Carbamate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

The chemical structure of Ethyl (2-methylallyl)carbamate offers multiple reactive sites, making it a valuable and versatile intermediate in organic synthesis. The carbamate (B1207046) moiety can participate in various transformations, while the 2-methylallyl group (often referred to as methallyl) provides a handle for transition-metal-catalyzed reactions and cyclizations.

Carbamates in general are recognized as crucial intermediates for the synthesis of peptides, polymers, and other chemically significant molecules. researchgate.net The allylic nature of this compound specifically allows it to engage in reactions that are not accessible to simple alkyl carbamates. For instance, it can serve as a precursor in palladium-catalyzed reactions, where the metal center activates the allyl group towards nucleophilic attack. total-synthesis.com This reactivity is fundamental to its application in forming new carbon-carbon and carbon-heteroatom bonds. Furthermore, the compound can be utilized in cyclization reactions, where both the nitrogen of the carbamate and the allylic double bond are involved in forming heterocyclic structures, demonstrating its utility in building complex molecular architectures from a relatively simple starting material. acs.orgresearchgate.net

Precursor to Complex Molecular Architectures

Beyond its role in protection, this compound serves as a valuable precursor for the synthesis of intricate molecular structures, including strained ring systems and heterocycles.

Cyclobutane (B1203170) rings are important structural motifs found in numerous natural products and serve as versatile intermediates in synthesis. baranlab.orgnih.gov One of the primary methods for their construction is the [2+2] cycloaddition reaction, which can often be initiated by photochemical activation. baranlab.orgorganic-chemistry.orgrsc.org

While direct evidence for the use of this compound in photochemical cyclobutane synthesis is not extensively documented, the reaction of related N-allyl systems provides a strong precedent. For instance, intramolecular [2+2] photocycloaddition reactions of N-allyl-3-oxo-1-cyclohexenecarboxamides have been shown to produce cyclobutane-containing bicyclic structures. rsc.org The general mechanism for such reactions involves the photoexcitation of a chromophore, such as an α,β-unsaturated carbonyl system, which then adds to the alkene of the allyl group to form the four-membered ring. baranlab.org The stereochemical outcome of such intramolecular cycloadditions can be highly selective and distinct from intermolecular versions. nih.gov Given these precedents, this compound represents a potential substrate for similar transformations, where the allylic double bond could participate in [2+2] photocycloadditions with a suitable reaction partner to construct complex cyclobutane derivatives.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. researcher.lifemdpi.com Allylic carbamates, including the ethyl (2-methylallyl) derivative, are effective precursors for the synthesis of these important structures through intramolecular cyclization reactions.

Research has demonstrated that allylic carbamates can undergo cyclization to form various five-membered heterocycles, such as oxazolidinones. researchgate.netmdpi.com These reactions can be promoted by different reagents that activate the allyl group. For example, platinum-catalyzed cyclization of N-allyl carbamates has been used to synthesize 5-vinyloxazolidinones. researchgate.net Similarly, hypervalent iodine reagents can mediate the oxidative cyclization of allylcarbamates to yield substituted oxazolidinones. researchgate.net These cyclization strategies often proceed with high stereocontrol and provide access to functionalized heterocyclic rings that can be further elaborated into more complex targets. acs.org The ability of this compound to undergo such transformations underscores its value as a building block for the efficient assembly of nitrogen-containing heterocyclic systems. nih.gov

Creation of Stereodefined Quaternary Carbon Centers

The construction of all-carbon quaternary stereocenters, a carbon atom bonded to four other carbon atoms, represents a formidable challenge in synthetic organic chemistry. nih.govresearchgate.netnih.gov The strategic use of allylic carbamates has emerged as a powerful tool in addressing this challenge through transition-metal-catalyzed asymmetric allylic alkylation (AAA). While research specifically employing this compound is not extensively documented, the foundational principles established with analogous chiral allylic carbamates provide a clear blueprint for its potential applications.

Pioneering work has demonstrated that carbamate-directing groups on allylic electrophiles can effectively control the stereochemical outcome of SN2' reactions with organocopper reagents, leading to the formation of tertiary and quaternary carbon centers with high enantioselectivity. nih.gov In these reactions, the carbamate functionality can act as a chiral auxiliary, guiding the incoming nucleophile to a specific face of the molecule, thereby establishing a new stereocenter with a high degree of control.

The general mechanism for palladium-catalyzed asymmetric allylic alkylation involves the initial coordination of a Pd(0) complex to the alkene of the allylic substrate, followed by oxidative addition to form a π-allyl palladium intermediate. nih.gov The subsequent nucleophilic attack on this intermediate, influenced by the chiral ligand on the palladium catalyst, dictates the stereochemistry of the newly formed quaternary center. The nature of the carbamate, including the steric and electronic properties of its substituents, can play a crucial role in the efficiency and stereoselectivity of this process.

Table 1: Key Strategies for Asymmetric Allylic Alkylation to Form Quaternary Carbon Centers

| Catalytic System | Nucleophile | Substrate Type | Key Feature |

| Palladium with chiral phosphine (B1218219) ligands | Stabilized enolates | Allylic carbonates | Decarboxylative allylation enables the use of readily available starting materials. nih.gov |

| Copper with chiral N-heterocyclic carbene ligands | Organoboron reagents | Allylic phosphates | High regio- and enantioselectivities are achieved. |

| Nickel with chiral diphosphorous ligands | β-ketoesters | Allylic amines | Provides access to α-quaternary lactones. researchgate.net |

Contributions to Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the field of organic synthesis. This compound is situated at the intersection of several key green chemistry principles, particularly in the context of carbon dioxide utilization and the integration of renewable feedstocks.

Utilization in Carbon Dioxide (CO2) Capture and Transformation

The chemical fixation of carbon dioxide into valuable chemicals is a critical area of sustainable chemistry. The synthesis of carbamates from CO2, an amine, and an alkyl halide represents a more environmentally benign alternative to traditional methods that often employ highly toxic reagents like phosgene (B1210022). researchgate.netnih.govchemistryviews.org This three-component coupling reaction offers a direct route to carbamates under mild conditions.

Recent advancements have focused on the development of efficient catalytic systems for this transformation. For instance, the use of a polymer-supported base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene on polystyrene (PS-DBU), allows for the synthesis of a variety of carbamates at room temperature and atmospheric pressure of CO2. researchgate.netchemistryviews.org This heterogeneous catalyst can be easily recovered and reused, further enhancing the sustainability of the process. While not specifically demonstrated for this compound, this methodology is broadly applicable to a range of amines and alkyl halides, suggesting a viable green synthetic route to the target compound.

Table 2: Catalytic Systems for CO2-Based Carbamate Synthesis

| Catalyst | Base | Reaction Conditions | Key Advantage | Reference |

| None | Polymer-supported DBU | 1 atm CO2, room temperature | Catalyst recyclability, mild conditions | researchgate.netchemistryviews.org |

| Choline chloride:Zinc(II) chloride (DES) | Deep Eutectic Solvent | Atmospheric CO2, room temperature | Green and eco-friendly solvent/catalyst system | researchgate.net |

Integration with Renewable Feedstocks in Synthetic Routes

A key aspect of sustainable chemistry involves the transition from fossil fuel-based feedstocks to renewable, bio-based alternatives. The synthesis of this compound can be envisioned through a green lens by considering the origins of its precursors: 2-methylallylamine (B105249) and ethanol (B145695).

Ethanol is a well-established biofuel that can be produced on a large scale through the fermentation of biomass. The production of 2-methylallylamine from renewable resources is less direct but conceptually feasible. For instance, isobutene, a potential precursor to 2-methylallyl derivatives, can be produced from the fermentation of sugars. Subsequent functionalization and amination could provide a bio-based route to the required amine. The integration of such renewable feedstocks into the synthetic pathway of this compound would significantly improve its environmental footprint.

Development of Novel Monomers for Polymer Science (focus on monomer synthesis and functionalization)

The presence of a polymerizable allyl group and a functional carbamate moiety makes this compound an interesting candidate as a monomer for the synthesis of functional polymers. However, the polymerization of allyl compounds presents unique challenges.

The free-radical polymerization of allyl monomers is often characterized by low polymerization rates and the formation of low molecular weight polymers or oligomers. researchgate.net This is primarily due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position of the monomer, leading to a resonance-stabilized radical that is less reactive and less likely to propagate the polymer chain.

Despite these challenges, polymers derived from allyl monomers have found applications in areas such as coatings, adhesives, and crosslinking agents. researchgate.net The polymerization of N-allyl carbamates, in particular, could lead to polymers with interesting properties. The carbamate group can participate in hydrogen bonding, influencing the physical properties of the resulting polymer, and can also serve as a site for further functionalization.

The synthesis of polymers from this compound would likely require tailored polymerization strategies to overcome the inherent challenges of allyl polymerization. These could include controlled radical polymerization techniques or copolymerization with more reactive monomers.

Furthermore, the "2-methylallyl" group itself offers opportunities for post-polymerization modification. The double bond can undergo a variety of chemical transformations, such as thiol-ene "click" reactions, which would allow for the introduction of a wide range of functional groups onto the polymer backbone. nih.gov This functionalization could be used to tune the polymer's properties for specific applications in fields such as biomedicine or materials science. nih.gov

Table 3: Challenges and Potential Strategies in the Polymerization of Allyl Monomers

| Challenge | Description | Potential Mitigation Strategy |

| Degradative Chain Transfer | Abstraction of an allylic hydrogen leads to a stable, non-propagating radical, resulting in low molecular weight polymers. | Use of high initiator concentrations; copolymerization with more reactive monomers; specialized polymerization techniques like ROMP (Ring-Opening Metathesis Polymerization) for cyclic allyl monomers. |

| Low Reactivity | The allyl double bond is generally less reactive in radical polymerization compared to vinyl monomers. | Copolymerization with monomers that have a higher propagation rate constant. |

| Cyclopolymerization | In the case of diallyl monomers, intramolecular cyclization can compete with intermolecular propagation. | Control of monomer concentration and reaction temperature. |

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems for Carbamate (B1207046) Synthesis and Transformation

The development of innovative catalytic systems is paramount for advancing the synthesis of carbamates, including Ethyl (2-methylallyl)carbamate. Traditional methods often rely on stoichiometric reagents or harsh conditions, prompting a shift towards more sustainable catalytic alternatives.

Future research will likely focus on several key areas:

Transition Metal Catalysis: While palladium and nickel-based catalysts have been explored for carbamate synthesis, there is a continuous search for more active, selective, and earth-abundant metal catalysts. nih.gov Recent advancements have highlighted the potential of carbamoyl (B1232498) chlorides in a variety of transition metal-catalyzed transformations. rsc.org Research into metal carbamato complexes as precursors for materials like metal-organic frameworks (MOFs) also opens new avenues for catalytic applications. rsc.org The synthesis of alkyl carbamates from urea (B33335) and alcohols has been shown to be effective with silica gel-supported catalysts like TiO2/SiO2 and Cr2O3-NiO/SiO2, suggesting a direction for heterogeneous catalysis in this area. mdpi.com

Organocatalysis: The use of metal-free catalysts is a growing trend in organic synthesis. Superbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to stabilize carbamate intermediates formed from the reaction of amines and carbon dioxide. mdpi.com Future work could explore a broader range of organocatalysts to promote the formation of (2-methylallyl)carbamates under mild conditions.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally benign conditions. The coupling of biocatalysis with other synthetic methods, such as in flow chemistry, presents a powerful strategy for producing valuable carbamate products. beilstein-journals.org The use of enzymes could enable highly chemo- and stereoselective syntheses of complex carbamate derivatives.

Table 1: Comparison of Emerging Catalytic Systems for Carbamate Synthesis

| Catalytic System | Advantages | Potential Research Directions for this compound |

|---|---|---|

| Transition Metal Catalysts | High reactivity and versatility; can be tuned for specific transformations. | Development of catalysts based on earth-abundant metals; exploring novel cross-coupling reactions involving the allyl moiety. |

| Organocatalysts | Metal-free, often less toxic, and can operate under mild conditions. | Screening of new organocatalysts for the direct synthesis from 2-methylallylamine (B105249), ethanol (B145695), and a carbonyl source. |

| Biocatalysts (Enzymes) | High selectivity (chemo-, regio-, and stereoselectivity); environmentally friendly. | Enzymatic resolution of chiral (2-methylallyl)carbamate derivatives; integration of enzymatic steps in multi-step syntheses. |

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow manufacturing is a significant trend in the chemical industry, offering benefits in terms of safety, scalability, and efficiency. beilstein-journals.org For the synthesis of this compound, the adoption of flow chemistry and automation holds considerable promise.

Continuous flow systems can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for reactions involving hazardous intermediates or highly exothermic processes. acs.org For instance, the synthesis of carbamates from amines and carbon dioxide has been successfully demonstrated in a continuous-flow setup, significantly reducing reaction times compared to batch methods. nih.govacs.org This approach avoids the need for toxic reagents like isocyanates and allows for the direct and efficient introduction of gaseous reactants like CO2. nih.gov

Automated synthesis platforms, often integrated with flow reactors, can accelerate reaction optimization and the discovery of new reaction conditions. sigmaaldrich.comnih.gov These platforms can systematically vary multiple reaction parameters, leading to a rapid identification of the optimal conditions for the synthesis of this compound and its derivatives. nih.govchemspeed.com The combination of artificial intelligence and robotics is leading to a paradigm shift in chemical synthesis, enabling the autonomous exploration of reaction space. youtube.com

Table 2: Batch vs. Continuous Flow Synthesis for Carbamates

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Often challenging to scale up due to heat and mass transfer limitations. | Easier to scale by extending the operation time or using parallel reactors. |

| Safety | Handling of large quantities of hazardous materials can be a concern. | Smaller reaction volumes at any given time enhance safety, especially for exothermic reactions or when using toxic reagents. flowchemistryeurope.com |

| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise control over reaction parameters, leading to better reproducibility and potentially higher yields. beilstein-journals.org |

| Reaction Time | Can be lengthy, with significant time spent on heating, cooling, and reagent addition. | Significantly shorter reaction times are often achievable due to enhanced heat and mass transfer. acs.org |

Advanced Computational Tools for Reaction Prediction and Optimization in Carbamate Chemistry

Computational chemistry and machine learning are becoming indispensable tools in modern synthetic chemistry. beilstein-journals.org For the study of this compound, these tools can provide deep insights into reaction mechanisms, predict reaction outcomes, and guide the optimization of synthetic protocols.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to elucidate the reaction pathways for carbamate formation. researchgate.net These calculations can help in understanding the role of catalysts, identifying transition states, and predicting the relative energies of intermediates and products. researchgate.net This knowledge is crucial for the rational design of more efficient catalytic systems.

Machine Learning and Artificial Intelligence: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including the expected yield and selectivity. acs.org These models can identify complex relationships between reactants, catalysts, solvents, and reaction conditions that may not be apparent from human intuition alone. nih.gov For carbamate synthesis, machine learning could be used to predict the optimal conditions for the reaction of a given amine and alcohol, accelerating the discovery of new synthetic routes. arxiv.org

Table 3: Computational Tools in Carbamate Chemistry

| Computational Tool | Application | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms; calculation of activation energies and reaction thermodynamics. researchgate.net | Understanding the mechanism of catalytic formation and designing more efficient catalysts. |

| Molecular Dynamics (MD) Simulations | Studying the behavior of molecules in solution; modeling catalyst-substrate interactions. | Investigating the role of the solvent in the synthesis and predicting the conformational preferences of the molecule. |

| Machine Learning (ML) Models | Prediction of reaction outcomes (yield, selectivity); optimization of reaction conditions. beilstein-journals.org | Rapidly identifying optimal conditions for synthesis and predicting the properties of novel derivatives. |

Development of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable information for understanding reaction kinetics, identifying intermediates, and ensuring process control. For the synthesis of this compound, advanced spectroscopic techniques can be employed for in situ monitoring, particularly in continuous flow systems.

Vibrational Spectroscopy (Raman and IR): Raman and mid-infrared (MIR) spectroscopy are powerful tools for real-time monitoring as they provide detailed molecular-level information. mdpi.com These techniques can be used to track the concentration of reactants, products, and intermediates throughout the course of a reaction. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy allows for the continuous monitoring of reactions, providing detailed structural information about the species in the reaction mixture.

UV-Vis Spectroscopy: This technique can be a cost-effective method for monitoring reactions that involve a change in color or the concentration of a UV-active species. mdpi.com For certain carbamates, UV-visible spectroscopy has been used to quantitatively compare hydrolysis kinetics. emerginginvestigators.org

The data obtained from these in situ monitoring techniques can be used to develop accurate kinetic models of the reaction, which are essential for process optimization and control.

Table 4: Spectroscopic Techniques for In Situ Reaction Monitoring

| Technique | Information Provided | Advantages for Carbamate Synthesis Monitoring |

|---|---|---|

| Raman Spectroscopy | Vibrational modes of molecules, providing a molecular fingerprint. mdpi.com | Non-invasive; can be used with fiber-optic probes for remote monitoring in harsh environments. |

| Infrared (IR) Spectroscopy | Functional group analysis; concentration of species. researchgate.net | Highly sensitive to changes in chemical bonding; well-suited for monitoring the formation of the carbamate functional group. |

| UV-Vis Spectroscopy | Concentration of chromophoric species. mdpi.com | Simple and cost-effective; useful for reactions involving colored compounds or changes in conjugation. |

| NMR Spectroscopy | Detailed structural information; quantification of all NMR-active species. | Provides unambiguous identification of reactants, intermediates, and products. |

Unexplored Synthetic Applications and Design of Novel (2-Methylallyl)carbamate Derivatives

While this compound has its established applications, there is significant potential for the discovery of new synthetic uses and the design of novel derivatives with enhanced or entirely new properties. The 2-methylallyl group, in particular, offers a reactive handle for further chemical modifications.

Future research could explore:

Polymer Chemistry: The allyl group can participate in polymerization reactions. (2-Methylallyl)carbamate derivatives could be investigated as monomers or co-monomers for the synthesis of novel polymers with tailored properties.

Pharmaceutical and Agrochemical Discovery: The carbamate functional group is a common motif in bioactive molecules. nih.govacs.org Novel derivatives of this compound could be synthesized and screened for biological activity. For example, novel N-aryl carbamate derivatives have been synthesized and shown to have antifungal activities. mdpi.com The design of new carbamate insecticides is also an active area of research. vt.edu

Advanced Materials: The unique structural features of (2-methylallyl)carbamates could be exploited in the design of new materials, such as coatings, adhesives, or electronic materials. The carbamate group can also be used as a directing group in C-H activation reactions, opening up possibilities for the synthesis of complex molecular architectures.

The exploration of these areas will be facilitated by the development of high-throughput synthesis and screening methods, allowing for the rapid generation and evaluation of large libraries of novel (2-methylallyl)carbamate derivatives.

Table 5: Potential Applications of Novel (2-Methylallyl)carbamate Derivatives

| Area of Application | Potential Derivative Structure | Desired Properties |

|---|---|---|

| Polymers | Polymers with pendant (2-methylallyl)carbamate groups. | Tunable mechanical properties, thermal stability, or biocompatibility. |

| Agrochemicals | Derivatives with substituted aromatic or heterocyclic groups. | Enhanced pesticidal or fungicidal activity with improved selectivity. mdpi.com |

| Pharmaceuticals | Chiral derivatives or those incorporating other pharmacophores. | Specific biological activity, such as enzyme inhibition or receptor binding. |

| Materials Science | Cross-linked materials formed through the allyl group. | Enhanced durability, adhesion, or specific optical/electronic properties. |

Q & A

Q. Example Workflow :

| Matrix | Internal Standard | Extraction Method | Detection | LOD (µg/L) | Reference |

|---|---|---|---|---|---|

| Alcoholic beverages | Ethyl carbamate-d5 | Dichloromethane | GC-MS | 2–5 | |

| Fermented foods | [13C,15N]-EC | Solid-phase microextraction | GC-MS/MS | 0.1–1.0 |

Basic: What are the primary precursors and formation pathways of ethyl carbamate in fermented products?

Methodological Answer:

EC forms via two main routes:

Urea Pathway : Yeast metabolizes arginine to urea, which reacts with ethanol during fermentation or storage .

Cyanide Pathway : Cyanogenic precursors (e.g., in stone fruits) degrade to cyanate, reacting with ethanol under heat (e.g., distillation) .

Q. Key Factors :

- Temperature : Distillation at >70°C exponentially increases EC formation .

- pH : Alkaline conditions favor urea-ethanol reactions .

Basic: What is the current understanding of ethyl carbamate’s carcinogenic risk in humans?

Methodological Answer:

EC is classified as Group 2A (probable human carcinogen) by IARC based on animal studies showing dose-dependent tumors (lung, liver) . The benchmark dose lower limit (BMDL) is 0.3 mg/kg bw/day . Human risk is extrapolated from:

- Metabolic Activation : CYP2E1 converts EC to vinyl carbamate, a DNA-reactive metabolite .

- Synergistic Effects : Chronic ethanol consumption upregulates CYP2E1, potentiating EC genotoxicity .

Q. Regulatory Status :

- Canada : Max 30 µg/kg in stone fruit spirits, 150 µg/kg in whiskey .

- USA : Voluntary industry limits (e.g., ≤125 µg/kg in whiskey) .

Advanced: How do contradictory data on ethyl carbamate’s genotoxicity inform experimental design?

Methodological Answer:

Conflicting in vitro results necessitate careful model selection:

Q. Recommendations :

- Use primary human cell lines (e.g., hepatocytes) over immortalized lines.

- Include metabolic activation systems (e.g., S9 liver fractions) to mimic in vivo conditions .

- Prioritize dose-response studies at physiologically relevant concentrations (≤1 mM) .

Advanced: How does ethanol co-exposure influence ethyl carbamate’s metabolic fate and carcinogenicity?

Methodological Answer:

Ethanol competitively inhibits CYP2E1, slowing EC clearance acutely. Chronic exposure upregulates CYP2E1, increasing EC activation to vinyl carbamate .

Q. Experimental Validation :

Q. Implications :

- Study designs must differentiate acute vs. chronic ethanol effects.

- Use pharmacokinetic modeling to simulate human drinking patterns .

Advanced: What mitigation strategies effectively reduce ethyl carbamate in alcoholic beverages?

Methodological Answer:

Industrial Practices :

Q. Efficacy Data :

| Strategy | EC Reduction | Matrix | Reference |

|---|---|---|---|

| Urease | 70–90% | Wine | |

| Modified yeast | 50–60% | Fermented foods |

Advanced: How can researchers address discrepancies in historical vs. current EC exposure estimates?

Methodological Answer:

Post-1990s mitigation has lowered EC levels, but older risk assessments (e.g., JECFA, 2005) may overestimate current exposure .

Q. Approaches :

- Meta-Analysis : Compare pre-2000 vs. post-2010 monitoring data (e.g., FDA-TTB surveys show 60% decline in spirits) .

- Region-Specific Sampling : EC levels vary by production practices (e.g., Asian rice wines vs. European brandies) .

Advanced: Why do in vitro and in vivo genotoxicity models yield divergent results for ethyl carbamate?

Methodological Answer:

In Vitro Limitations :

Q. In Vivo Relevance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.